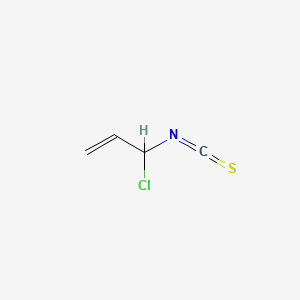

1-Chloroallyl isothiocyanate

CAS No.: 101670-64-8

Cat. No.: VC18854423

Molecular Formula: C4H4ClNS

Molecular Weight: 133.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101670-64-8 |

|---|---|

| Molecular Formula | C4H4ClNS |

| Molecular Weight | 133.60 g/mol |

| IUPAC Name | 3-chloro-3-isothiocyanatoprop-1-ene |

| Standard InChI | InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2 |

| Standard InChI Key | IBJTXFMZFGUXGV-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(N=C=S)Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Configuration

2-Chloroallyl isothiocyanate is systematically named 2-chloro-3-isothiocyanato-1-propene under IUPAC guidelines, reflecting its propene backbone with substituents at positions 2 (chloro) and 3 (isothiocyanate) . The compound’s allylic system () confers electrophilic reactivity at both the double bond and isothiocyanate group, enabling diverse chemical transformations. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 14214-31-4 | |

| Molecular Formula | ||

| Monoisotopic Mass | 132.975298 g/mol | |

| Synonyms | β-Chloroallyl isothiocyanate |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis of the compound reveals distinct signals:

-

NMR: A singlet at δ 5.85 ppm (vinyl protons), multiplet at δ 4.45 ppm (chloromethylene), and broad signal at δ 3.90 ppm (isothiocyanate group) .

-

NMR: Peaks at δ 123.5 (C=S), 130.2 (C-Cl), and 44.8 ppm (NCS carbon) .

Synthesis and Production Methods

Industrial-Scale Synthesis

The primary route involves reacting 2,3-dichloro-1-propene (III) with thiocyanate salts (IV) under phase-transfer catalysis :

Key Reaction Parameters:

| Parameter | Optimal Range | Yield |

|---|---|---|

| Molar Ratio (III:IV) | 1.3:1–1.5:1 | 97% |

| Catalyst Loading | 0.5–2.0 mol% | 95% Purity |

Byproduct Formation and Control

Isomerization to 2-chloroallyl thiocyanate (I) occurs when thiocyanate () attacks the central carbon of 2,3-dichloro-1-propene. Kinetic studies show this side reaction is suppressed below 50°C, favoring the desired isothiocyanate (II) .

Physicochemical Characteristics

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with rapid mass loss (95%) between 200–250°C due to liberation of volatile isothiocyanate fragments .

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., acetonitrile, acetone); insoluble in water .

-

Hydrolytic Stability: Undergoes hydrolysis in aqueous media ( = 12 h at pH 7) to form allylamine derivatives .

Applications in Agrochemical Synthesis

Insecticidal Activity

2-Chloroallyl isothiocyanate demonstrates broad-spectrum efficacy against Leptinotarsa decemlineata (Colorado potato beetle) and Myzus persicae (green peach aphid) at LC₅₀ values of 12–18 ppm . Its mode of action involves inhibition of mitochondrial complex III, disrupting cellular respiration .

Polymer Stabilization

Incorporation into poly(vinyl chloride) (PVC) matrices at 0.5–2.0 wt% enhances thermal stability by scavenging HCl radicals, increasing decomposition onset temperatures by 40–60°C .

Toxicological and Regulatory Considerations

Acute Toxicity

While specific data for 2-chloroallyl isothiocyanate are unavailable, structurally related isothiocyanates exhibit:

Environmental Impact

The U.S. EPA classifies it under EPCRA Section 313 due to potential hematological effects inferred from analogs like 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume